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molecular formula C13H15FO B8515290 2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol CAS No. 76425-56-4

2'-Fluoro-5-methyl-1,2,3,6-tetrahydro[1,1'-biphenyl]-3-ol

Cat. No. B8515290
M. Wt: 206.26 g/mol
InChI Key: IIZVERXSSGEDTK-UHFFFAOYSA-N
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Patent
US04536591

Procedure details

A mixture of 5-(2-fluorophenyl)-3-methyl-2-cyclohexen-1-ol (16.6 g, 0.08 mole) and sulfur (7.8 g, 0.24 mole) was heated at 180°-230° for 7.5 hours. The reaction mixture then stood at room temperature for approximately 60 hours before it was distilled under reduced pressure to give 2'-fluoro-3-methyl[1,1'-biphenyl].
Quantity
16.6 g
Type
reactant
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH:8]1[CH2:13][CH:12](O)[CH:11]=[C:10]([CH3:15])[CH2:9]1.[S]>>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([CH3:15])[CH:9]=1 |^3:15|

Inputs

Step One
Name
Quantity
16.6 g
Type
reactant
Smiles
FC1=C(C=CC=C1)C1CC(=CC(C1)O)C
Name
Quantity
7.8 g
Type
reactant
Smiles
[S]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 180°-230° for 7.5 hours
Duration
7.5 h
DISTILLATION
Type
DISTILLATION
Details
was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
60 h
Name
Type
product
Smiles
FC1=C(C=CC=C1)C1=CC(=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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